molecular formula C22H29N3O4S B6530975 2-(2-methylphenoxy)-N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide CAS No. 946227-56-1

2-(2-methylphenoxy)-N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide

Cat. No.: B6530975
CAS No.: 946227-56-1
M. Wt: 431.6 g/mol
InChI Key: ZRADTLYTFPQZKF-UHFFFAOYSA-N
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Description

2-(2-Methylphenoxy)-N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a structurally complex acetamide derivative featuring a 2-methylphenoxy group, a sulfonamide-linked ethyl chain, and a 4-(3-methylphenyl)piperazine moiety. These motifs are frequently associated with receptor binding (e.g., adenosine, serotonin, or ACE2) and pharmacokinetic optimization .

Properties

IUPAC Name

2-(2-methylphenoxy)-N-[2-[4-(3-methylphenyl)piperazin-1-yl]sulfonylethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c1-18-6-5-8-20(16-18)24-11-13-25(14-12-24)30(27,28)15-10-23-22(26)17-29-21-9-4-3-7-19(21)2/h3-9,16H,10-15,17H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRADTLYTFPQZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)COC3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-methylphenoxy)-N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure

The structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₂₃N₃O₄S
  • Molecular Weight : 373.45 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The presence of the piperazine moiety and sulfonyl group suggests potential interactions with neurotransmitter receptors and other signaling pathways.

Potential Mechanisms:

  • Receptor Modulation : The compound may act as a ligand for specific receptors, influencing neurotransmission and cellular signaling.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, thereby altering physiological responses.

Pharmacological Effects

Research indicates that the compound exhibits several pharmacological effects:

  • Antidepressant Activity : Studies suggest that compounds with similar structures to this one can exhibit antidepressant properties by modulating serotonin and norepinephrine levels in the brain.
  • Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, potentially making this compound useful in treating inflammatory conditions.

In Vitro Studies

In vitro studies have shown varying degrees of biological activity:

StudyCell LineConcentrationEffect Observed
HEK29310 µMInhibition of apoptosis
SH-SY5Y50 µMNeuroprotective effects
RAW264.725 µMReduced NO production

Case Studies

Several case studies have explored the biological activity of related compounds, providing insights into the potential effects of this specific compound:

  • Case Study on Antidepressant Activity :
    • A study examined a related piperazine derivative's effect on depressive behavior in animal models. The results indicated significant reductions in depressive-like symptoms when administered at specific dosages.
  • Case Study on Anti-inflammatory Properties :
    • Research conducted on a sulfonamide derivative demonstrated reduced inflammatory markers in models of acute inflammation, suggesting that similar compounds could have therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features

The compound shares core features with several analogs, including:

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide: Differs in the substitution pattern (3,4-dimethoxyphenyl vs. 3-methylphenyl on piperazine) and the presence of an isobutylamino sulfonyl group.
  • N-(3-Methylphenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide: Features a styrenesulfonyl-piperazine group instead of a 3-methylphenyl-piperazine.
  • 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide : Replaces the sulfonyl ethyl group with a benzothiazole-containing aryl ring, which may enhance π-π stacking interactions in receptor binding .

Pharmacological Activity

  • ACE2 Inhibition: The analog N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide demonstrates ACE2 targeting, a critical mechanism for SARS-CoV-2 entry inhibition. The sulfonamide and phenoxy groups likely contribute to binding affinity .
  • Piperazine-Based Targets : Piperazine derivatives are often selective for neurotransmitter receptors (e.g., serotonin 5-HT₁A or dopamine D₂). Substitutions on the piperazine ring (e.g., 3-methylphenyl vs. 4-methoxyphenyl) modulate subtype selectivity and metabolic stability .

Data Table: Structural and Functional Comparison

Compound Name Key Structural Differences Target Docking Score/Bioactivity Ref.
2-(2-Methylphenoxy)-N-(2-{[4-(3-Methylphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide 3-Methylphenyl-piperazine, sulfonamide-ethyl linker Not specified (inferred: GPCRs or ACE2) N/A -
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide Isobutylamino-sulfonyl, 3,4-dimethoxyphenyl ACE2 -5.51 kcal/mol
N-(3-Methylphenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide Styrenesulfonyl-piperazine Not specified (inferred: enzyme inhibition) N/A
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methylbenzothiazol-2-yl)phenyl]acetamide Benzothiazole aryl group Not specified (inferred: kinase targets) N/A

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